![molecular formula C13H17ClN2 B195854 Dexmedetomidina clorhidrato CAS No. 145108-58-3](/img/structure/B195854.png)
Dexmedetomidina clorhidrato
Descripción general
Descripción
La Dexmedetomidina clorhidrato es un agonista altamente selectivo del receptor alfa-2 adrenérgico que se usa principalmente por sus propiedades sedantes y analgésicas. Se administra comúnmente en unidades de cuidados intensivos para la sedación de pacientes con ventilación mecánica y durante procedimientos quirúrgicos para mantener la sedación . El compuesto es conocido por su capacidad de proporcionar sedación sin causar depresión respiratoria significativa, lo que lo convierte en un agente valioso en varios entornos médicos .
Aplicaciones Científicas De Investigación
Critical Care
Dexmedetomidine is primarily utilized in intensive care units for sedating intubated patients. Its FDA-approved indications include:
- Sedation of Mechanically Ventilated Patients : Dexmedetomidine provides sedation without significant respiratory depression, making it suitable for patients requiring mechanical ventilation .
- Perioperative Sedation : It is also used for non-intubated patients undergoing various procedures, allowing for a cooperative and comfortable state during interventions .
Case Study: Dexmedetomidine-Induced Fever
A case report documented a patient developing high-grade fever after initiating dexmedetomidine in the ICU. The fever resolved upon discontinuation of the drug, suggesting a potential adverse effect that requires further investigation .
Anesthesia
In anesthesia practice, dexmedetomidine serves multiple roles:
- Adjunct to General Anesthesia : It reduces opioid requirements and postoperative pain, thereby minimizing opioid-related side effects such as nausea and vomiting .
- Awake Intubation and Procedural Sedation : Its use during awake intubation has been noted for maintaining patient comfort while ensuring hemodynamic stability .
Efficacy in Reducing Anesthetic Requirements
Studies indicate that dexmedetomidine can significantly lower the doses of inhaled anesthetics required during surgery. For instance, reductions of 25% to 50% in isoflurane requirements have been reported when used alongside dexmedetomidine .
Palliative and Hospice Care
Dexmedetomidine's role in palliative care is emerging as a vital area of research:
- Sedation and Anxiolysis : It is being explored as a primary agent for sedation in patients with terminal illnesses, providing comfort without the risk of delirium associated with other sedatives .
- Augmenting Analgesia : Dexmedetomidine can enhance analgesic effects when used with opioids, potentially improving pain management strategies in hospice settings .
Off-Label Uses
Beyond its approved indications, dexmedetomidine has been investigated for several off-label applications:
- Delirium Prevention : There is growing interest in its use to prevent delirium in postoperative settings .
- Alcohol Withdrawal Management : Some studies suggest it may help manage symptoms associated with alcohol withdrawal due to its sedative properties .
Comparative Applications Table
Application Area | Specific Use Cases | Evidence Level |
---|---|---|
Critical Care | Sedation for mechanically ventilated patients | Strong |
Anesthesia | Adjunct to general anesthesia | Moderate |
Palliative Care | Sedation and pain management | Emerging |
Off-Label Uses | Delirium prevention, alcohol withdrawal treatment | Preliminary |
Mecanismo De Acción
La dexmedetomidina clorhidrato ejerce sus efectos activando los receptores alfa-2 adrenérgicos en el sistema nervioso central. Esta activación conduce a la inhibición de la liberación de norepinefrina, lo que resulta en sedación y analgesia. El compuesto se dirige principalmente al locus coeruleus en el tronco encefálico, que juega un papel crucial en la regulación del despertar y la percepción del dolor . Además, la this compound tiene efectos antiinflamatorios y neuroprotectores, que están mediados por varias vías moleculares, incluida la inhibición de la apoptosis y el estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
Dexmedetomidine hydrochloride interacts with α2-adrenoceptors, which are a type of G protein-coupled receptor found in the central and peripheral nervous system . The interaction between dexmedetomidine hydrochloride and these receptors leads to a decrease in neurotransmitter release, thereby exerting its sedative, anxiolytic, sympatholytic, and analgesic-sparing effects .
Cellular Effects
Dexmedetomidine hydrochloride has been shown to have protective effects on multiple organs due to its anti-inflammatory and anti-apoptotic properties . It can reduce the release of glutamate, a major excitatory neurotransmitter, and increase the production of brain-derived growth factor (BDNF) in astrocytes to protect against glutamate neurotoxicity .
Molecular Mechanism
Dexmedetomidine hydrochloride exerts its effects at the molecular level through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus . This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .
Temporal Effects in Laboratory Settings
Dexmedetomidine hydrochloride is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine hydrochloride pharmacokinetics has been described, especially in the intensive care unit population .
Dosage Effects in Animal Models
In animal models, the effects of dexmedetomidine hydrochloride vary with different dosages . For instance, a dose of 5 mcg/kg administered intravenously produces moderate to profound sedation lasting up to 30 minutes . Increasing the intravenous dose of dexmedetomidine hydrochloride from 10 to 20 mcg/kg increases the duration but not the intensity of sedation .
Metabolic Pathways
Dexmedetomidine hydrochloride is mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine hydrochloride pharmacokinetics .
Transport and Distribution
Dexmedetomidine hydrochloride is rapidly distributed throughout the body . It readily crosses the blood-brain and placenta barriers .
Subcellular Localization
The exact subcellular localization of dexmedetomidine hydrochloride is not clearly defined. It is known to exert its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus , suggesting that it may localize to these areas within neurons.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de dexmedetomidina clorhidrato generalmente implica los siguientes pasos:
Preparación del reactivo de Grignard: El bromuro de 2,3-dimetilfenilmagnesio se prepara haciendo reaccionar 2,3-dimetilbromobenceno con magnesio en tetrahidrofurano.
Formación de Intermediario: El reactivo de Grignard luego reacciona con 4-(aciloxicimetil)imidazol para formar un intermedio.
Hidrogenación: El intermedio se somete a hidrogenación en presencia de ácido clorhídrico para producir medetomidina.
Resolución quiral: La medetomidina se resuelve utilizando ácido tartárico para obtener dexmedetomidina
Métodos de producción industrial: La producción industrial de this compound implica rutas sintéticas similares, pero optimizadas para la producción a gran escala. El proceso incluye el uso de catalizadores quirales y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: La dexmedetomidina clorhidrato se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes metabolitos.
Reducción: Las reacciones de reducción se utilizan en su síntesis, particularmente durante el paso de hidrogenación.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de imidazol, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: El dicromato de potasio se utiliza comúnmente como agente oxidante.
Reducción: Se utiliza gas hidrógeno en presencia de un catalizador para la reducción.
Sustitución: Se pueden utilizar varios agentes halogenantes para reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen medetomidina y sus derivados, que se resuelven adicionalmente para obtener dexmedetomidina .
Comparación Con Compuestos Similares
La dexmedetomidina clorhidrato se compara a menudo con otros agonistas del receptor alfa-2 adrenérgico, como la clonidina y la medetomidina.
Compuestos similares:
Clonidina: Otro agonista del receptor alfa-2 adrenérgico utilizado por sus propiedades antihipertensivas y sedantes.
Medetomidina: La mezcla racémica de la que se deriva la this compound.
Singularidad: La this compound es única debido a su alta selectividad para los receptores alfa-2 adrenérgicos y su capacidad para proporcionar sedación sin depresión respiratoria significativa. Esto la hace particularmente valiosa en entornos de cuidados intensivos y durante procedimientos quirúrgicos .
Actividad Biológica
Dexmedetomidine hydrochloride is a potent and highly selective alpha-2 adrenergic receptor agonist used primarily for sedation in intensive care settings and during surgical procedures. Its unique pharmacological profile distinguishes it from other sedatives, making it a subject of extensive research regarding its biological activity.
Dexmedetomidine exhibits its effects primarily through the activation of the α2-adrenoceptors , particularly the α2A subtype . This receptor selectivity leads to a range of physiological responses:
- Sedation and Analgesia : Activation of α2A receptors in the locus coeruleus inhibits neuronal firing, which results in sedation and analgesia. Studies indicate that dexmedetomidine is approximately 8 times more selective for α2 receptors compared to clonidine, enhancing its efficacy as a sedative agent .
- Cardiovascular Effects : The drug induces bradycardia and hypotension by decreasing central sympathetic outflow, which can be beneficial in certain clinical scenarios but requires monitoring .
- Other Physiological Effects : Dexmedetomidine also affects gastrointestinal motility, renal function (inhibiting renin release), and insulin secretion from the pancreas .
Pharmacokinetics
Dexmedetomidine undergoes extensive hepatic metabolism primarily through glucuronidation and cytochrome P450 pathways, particularly CYP2A6. The elimination half-life is approximately 2 hours , with around 95% of metabolites excreted in urine . Notably, dose adjustments may be necessary in patients with hepatic impairment due to altered clearance rates .
Clinical Applications
Dexmedetomidine is utilized in various clinical settings, including:
- Sedation in Intensive Care Units (ICUs) : It is effective for sedating mechanically ventilated patients while allowing for arousability .
- Procedural Sedation : Its use during surgeries has been associated with reduced requirements for other anesthetics like isoflurane .
Adverse Effects
Although generally well-tolerated, dexmedetomidine can cause several adverse effects:
- Cardiovascular Events : Bradycardia and hypotension are common, especially at higher doses or rapid infusions .
- Withdrawal Symptoms : Prolonged use may lead to withdrawal symptoms upon abrupt discontinuation, similar to those seen with clonidine .
- Hypersensitivity Reactions : Case reports have documented instances of rashes and fever following administration, suggesting potential allergic reactions .
Research Findings
Recent studies have highlighted both the efficacy and safety profiles of dexmedetomidine:
- Efficacy in ICU Settings : A randomized trial involving 50 patients demonstrated that those receiving dexmedetomidine had improved sedation quality with fewer additional sedative requirements compared to controls .
- Case Studies on Adverse Effects : Reports indicate instances of drug fever and QTc prolongation associated with dexmedetomidine, necessitating careful monitoring during its use .
Data Table: Comparison of Dexmedetomidine with Other Sedatives
Feature | Dexmedetomidine | Clonidine | Midazolam |
---|---|---|---|
Receptor Selectivity | High (α2 > α1) | Moderate (α2) | None |
Sedative Effect | Yes | Yes | Yes |
Analgesic Effect | Yes | No | No |
Cardiovascular Stability | Moderate | Low | Variable |
Common Side Effects | Bradycardia | Hypotension | Respiratory Depression |
Duration of Action | Short (2 hours) | Long (variable) | Short |
Propiedades
IUPAC Name |
5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873215 | |
Record name | Dexmedetomidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145108-58-3 | |
Record name | Dexmedetomidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145108-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmedetomidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145108583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexmedetomidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXMEDETOMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1018WH7F9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.